Enhanced Carbonyl Electrophilicity: pKa-Based Reactivity Advantage vs. Benzoic Anhydride
The electrophilic strength of an acid anhydride is directly correlated with the electron-withdrawing capacity of its substituents, a property conveniently estimated by the pKa of the parent carboxylic acid. 2-Bromobenzoic acid exhibits a pKa of 2.84 (at 25°C), which is substantially lower than that of unsubstituted benzoic acid (pKa 4.19) [1]. This 1.35-unit difference in pKa corresponds to the parent acid of 2-bromobenzoic anhydride being approximately 22 times more acidic than benzoic acid. While the pKa of the anhydride itself is not directly measured in the same manner, the strong -I inductive effect of the ortho-bromine that depresses the acid's pKa is fully retained in the anhydride form, significantly polarizing the carbonyl carbon and lowering the activation barrier for nucleophilic attack. This translates into higher reaction rates for acylation of alcohols and amines compared to benzoic anhydride under identical conditions .
| Evidence Dimension | Acidity of Parent Carboxylic Acid (pKa at 25°C) |
|---|---|
| Target Compound Data | 2.84 (2-Bromobenzoic acid) |
| Comparator Or Baseline | 4.19 (Benzoic acid) |
| Quantified Difference | 1.35 pKa units (22-fold increase in acidity) |
| Conditions | Aqueous solution at 25°C |
Why This Matters
Higher parent acid acidity correlates with enhanced anhydride electrophilicity, enabling faster acylation kinetics and better conversion in esterification or amidation reactions where benzoic anhydride might require harsher conditions.
- [1] IOEBOOSTER. (n.d.). Comparison of pKa values of p-Bromobenzoic acid (3.96) and Benzoic acid (4.19). View Source
